![molecular formula C18H22N4O5S2 B2484050 1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea CAS No. 1396814-66-6](/img/structure/B2484050.png)
1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea
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Overview
Description
The molecule is a complex organic compound featuring a thiazolopyridine core, a dihydrobenzodioxin moiety, and an isopropylurea segment. Compounds with such structural features are of interest in the development of pharmaceuticals and materials due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of thiazolopyridine derivatives typically involves cyclization reactions. For example, Park et al. (2005) described the synthesis of 2-aminothiazolo[5,4-b]pyridines from thioureas via acid-catalyzed cyclization, highlighting a common strategy for constructing thiazolopyridine rings (Hae-Young Park Choo et al., 2005).
Molecular Structure Analysis
The molecular structure of thiazolopyridines and related compounds is characterized by heterocyclic rings containing nitrogen and sulfur. These structural features are crucial for their biological activity and chemical properties. The molecular structure impacts the compound's reactivity, stability, and interaction with biological targets.
Chemical Reactions and Properties
Thiazolopyridine derivatives participate in various chemical reactions, including cycloadditions, substitutions, and redox reactions. For example, Tsuge et al. (1980) reported on cycloadditions involving a thiazole system, demonstrating the versatility of these compounds in chemical synthesis (O. Tsuge, H. Shiraishi, & T. Takata, 1980).
Scientific Research Applications
Enzyme Inhibition
Compounds containing the 2,3-Dihydrobenzo[b][1,4]dioxin moiety have been explored for their potential as enzyme inhibitors. For example, Isatin 1,2,3-triazoles derivatives show potent inhibition against caspase-3, an enzyme involved in apoptosis, suggesting potential applications in cancer research and therapy (Jiang & Hansen, 2011).
Antimicrobial and Enzyme Inhibitory Activities
Sulfonamides with 1,4-Benzodioxane moieties have been synthesized and displayed good inhibitory activities against enzymes like lipoxygenase, and moderate inhibitory effects on acetylcholinesterase and α-glucosidase. Some derivatives also exhibited potent antibacterial properties (Abbasi et al., 2016). These findings indicate potential applications in developing novel antimicrobial agents and treatments for conditions involving these enzymes.
Anticancer Applications
Derivatives incorporating tetrahydropyridine and sulfonamide moieties have shown anticancer activities. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines were evaluated for their anti-cancer activities, highlighting the potential of such compounds in cancer research (Redda & Gangapuram, 2007).
Antimalarial and Antiviral Research
Sulfonamide derivatives have been investigated for their antimalarial properties and potential application against COVID-19, demonstrating the versatility of sulfonamide-based compounds in addressing infectious diseases (Fahim & Ismael, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-11(2)19-17(23)21-18-20-13-5-6-22(10-16(13)28-18)29(24,25)12-3-4-14-15(9-12)27-8-7-26-14/h3-4,9,11H,5-8,10H2,1-2H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNPSBKRUISMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea |
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